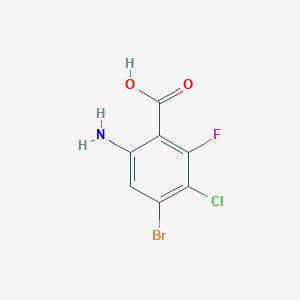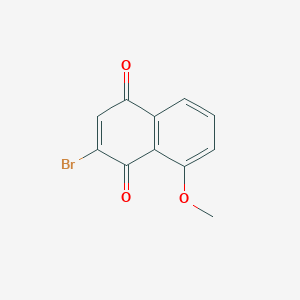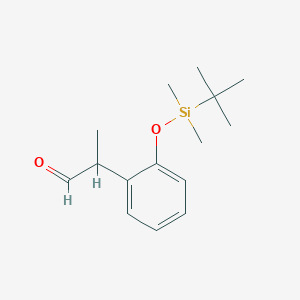
5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a quinoline ring substituted with chloro, hydroxy, and methoxy groups, as well as a carbohydrazide moiety. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-8-methoxyquinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the disruption of critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.
8-Methoxyquinoline: Used in the synthesis of various pharmaceuticals.
4-Hydroxyquinoline: Investigated for its potential therapeutic applications.
Uniqueness
5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C11H10ClN3O3 |
|---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-7-3-2-6(12)8-9(7)14-4-5(10(8)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
PNTVJOQWZPOYRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)



![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
